REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])/[C:2](=[CH:4]/[CH3:5])/[CH3:3].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1.Cl>C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]2[C:11]=1[CH:4]([CH3:5])[CH:2]([CH3:3])[C:1]2=[O:6]
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C\C)(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 h stirring at −2° C. to −5° C. the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirring apparatus, an addition funnel
|
Type
|
ADDITION
|
Details
|
was added over a period of 1 h at −10° C. under vigorous stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to ambient temperature
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The dark red mixture was then refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the resulting yellow mixture was transferred to a separation funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with diethyl ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark brown liquid
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled
|
Type
|
CUSTOM
|
Details
|
to obtain an orange-yellow light viscous liquid (110-115° C., 0.8 mbar)
|
Type
|
CUSTOM
|
Details
|
The liquid was purified via column chromatography [(SiO2, 25×9 cm) eluent: cyclohexane:ethylacetate (1:1)]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(C(C2=C(C=C1)OC)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.53 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |